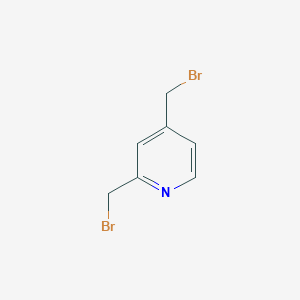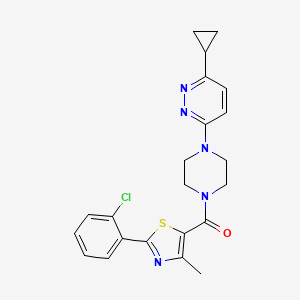
(2-(2-Chlorophenyl)-4-methylthiazol-5-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-Chlorophenyl)-4-methylthiazol-5-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H22ClN5OS and its molecular weight is 439.96. The purity is usually 95%.
BenchChem offers high-quality (2-(2-Chlorophenyl)-4-methylthiazol-5-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(2-Chlorophenyl)-4-methylthiazol-5-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
Anticancer and Antituberculosis Studies : A series of derivatives, including piperazine and cyclopropyl motifs, have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity against Mycobacterium tuberculosis. Some derivatives exhibited significant anticancer and antituberculosis activities, highlighting the therapeutic potential of such compounds (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity : New pyridine derivatives, incorporating piperazine and thiazol motifs, have been synthesized and tested for their antimicrobial activity. These compounds showed variable and modest activity against investigated strains of bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Synthesis and Optimization
Antihistamines Synthesis : An efficient synthesis route for antihistamine drugs clocinizine and chlorcyclizine, which are related to the given compound by featuring a piperazine core, has been developed. This synthesis process offers a straightforward method with excellent yields, demonstrating the compound's relevance in pharmaceutical manufacturing (Venkat Narsaiah & Narsimha, 2011).
Molecular Interaction Studies
CB1 Cannabinoid Receptor Antagonist : A study on the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor provides insights into its binding and activity. Such research helps in understanding the therapeutic potential and receptor dynamics of similar compounds (Shim et al., 2002).
Antimicrobial and Anticancer Activities
Triazole Derivatives Synthesis : The synthesis of triazole analogues of piperazine and their subsequent evaluation for antibacterial activity against human pathogenic bacteria indicate significant growth inhibition by certain derivatives. This showcases the compound's potential in antimicrobial drug development (Nagaraj, Srinivas, & Rao, 2018).
Propiedades
IUPAC Name |
[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5OS/c1-14-20(30-21(24-14)16-4-2-3-5-17(16)23)22(29)28-12-10-27(11-13-28)19-9-8-18(25-26-19)15-6-7-15/h2-5,8-9,15H,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDRSLBLKIZCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(2-Chlorophenyl)-4-methylthiazol-5-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

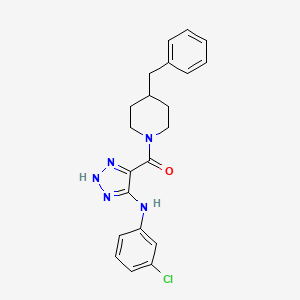
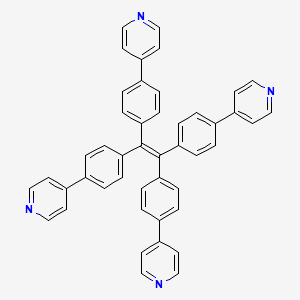
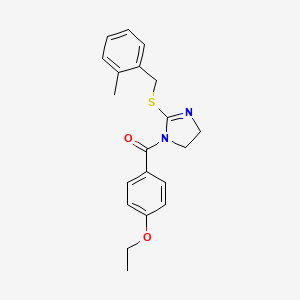
![2,3-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2990701.png)
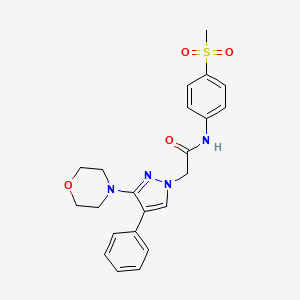
![Tert-butyl 5-amino-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B2990704.png)
![Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2990705.png)
![3-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2990706.png)
![Ethyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2990709.png)
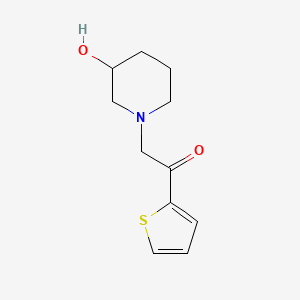
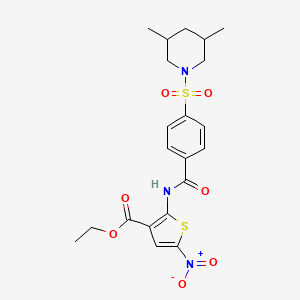
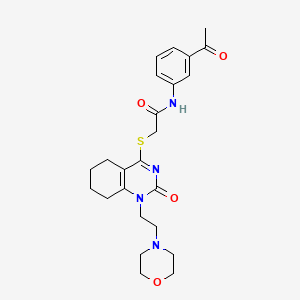
![N-methyl-2-(methylsulfanyl)-N-{[2-(piperidin-1-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2990715.png)
